molecular formula C19H17N3O2S B2997509 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone CAS No. 872704-22-8

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone

Número de catálogo: B2997509
Número CAS: 872704-22-8
Peso molecular: 351.42
Clave InChI: WMGBAMYQGNWMFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone features a hybrid structure combining a dihydroquinoline moiety, a pyridazine ring substituted with a furan-2-yl group, and a sulfanylethanone linker. The furan substituent may enhance π-π stacking interactions with biological targets, while the sulfanyl group could influence redox properties or binding affinity.

Propiedades

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-19(22-11-3-6-14-5-1-2-7-16(14)22)13-25-18-10-9-15(20-21-18)17-8-4-12-24-17/h1-2,4-5,7-10,12H,3,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGBAMYQGNWMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates diverse structural elements, including quinoline and pyridazine moieties, which have been associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O2SC_{20}H_{19}N_{3}O_{2}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of these elements contributes to the compound's unique reactivity and biological properties.

PropertyValue
Molecular FormulaC20H19N3O2S
Molecular Weight365.5 g/mol
Chemical StructureChemical Structure

The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors within biological systems. Similar compounds have shown potential in inhibiting key enzymes involved in cellular proliferation and microbial growth, suggesting applications in treating diseases such as cancer and infections.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in the quinoline and pyridazine classes have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that related compounds can inhibit the growth of Candida albicans and Staphylococcus aureus at minimal inhibitory concentrations (MIC) around 16 µg/mL .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Studies involving pyridazine derivatives have reported promising anti-proliferative effects against colon carcinoma cell lines (HCT116), indicating that this class of compounds may be effective in cancer treatment .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of aldosterone synthase (CYP11B2), which plays a critical role in regulating blood pressure and electrolyte balance. This inhibition could lead to therapeutic applications in managing hypertension .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those structurally similar to 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL.

Case Study 2: Anticancer Activity

In another investigation focusing on pyridazine derivatives, researchers synthesized a series of compounds and assessed their cytotoxic effects on various cancer cell lines. The results revealed that certain derivatives significantly inhibited cell growth at concentrations as low as 10 µM, highlighting their potential as anticancer agents.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound belongs to a family of sulfanylethanone derivatives with modular substituents. Key analogues include:

1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone (Compound A)
  • Structural Difference: Replaces the dihydroquinoline ring with an azepane (7-membered saturated ring).
  • Molecular Formula : C₁₆H₁₉N₃O₂S (vs. C₁₉H₁₈N₃O₂S for the target compound).
  • Molecular Weight : 317.4 g/mol (lower due to azepane’s reduced aromaticity).
  • Solubility : 46 µg/mL at pH 7.4, suggesting moderate hydrophilicity .
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone (Compound B)
  • Structural Difference : Substitutes furan-2-yl with 3-methoxyphenyl on the pyridazine ring.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (Compound C)
  • Structural Difference: Features a dimethoxyphenyl-substituted dihydroquinoline and a furan-2-yl methanone group.
  • Pharmacological Relevance : Reported in pharmacological studies for target interactions, though specific data are pending .
1-(3,4-dihydroquinolin-1(2H)-yl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one (Compound D)
  • Structural Difference : Replaces furan-2-yl with a 4-methoxyphenyl-thiazole group.
  • Implications : The thiazole ring may enhance specificity for enzymes like kinase targets but could reduce solubility due to increased hydrophobicity .

Physicochemical and Pharmacological Comparisons

Compound Substituent on Pyridazine Core Heterocycle Molecular Weight (g/mol) Solubility (µg/mL) Key Properties/Activities
Target Compound Furan-2-yl Dihydroquinoline ~341.4 (estimated) Not reported Hypothesized antimicrobial activity
Compound A Furan-2-yl Azepane 317.4 46 (pH 7.4) Moderate hydrophilicity
Compound B 3-Methoxyphenyl Dihydroquinoline ~357.4 (estimated) Not reported Enhanced electronic effects
Compound C Furan-2-yl Dimethoxyphenyl-dihydroquinoline ~449.5 (estimated) Not reported Pharmacologically active (unspecified)
Compound D 4-Methoxyphenyl-thiazole Dihydroquinoline ~454.5 (estimated) Likely low Potential kinase inhibition

Key Observations :

  • Solubility: Compound A’s azepane ring improves solubility compared to dihydroquinoline-based analogues, critical for oral bioavailability.
  • Substituent Effects : Electron-rich groups (furan, methoxyphenyl) may enhance binding to aromatic-rich enzyme pockets, while thiazole (Compound D) adds steric bulk.
  • Molecular Weight : Larger analogues (e.g., Compound D) may face challenges in crossing biological membranes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.